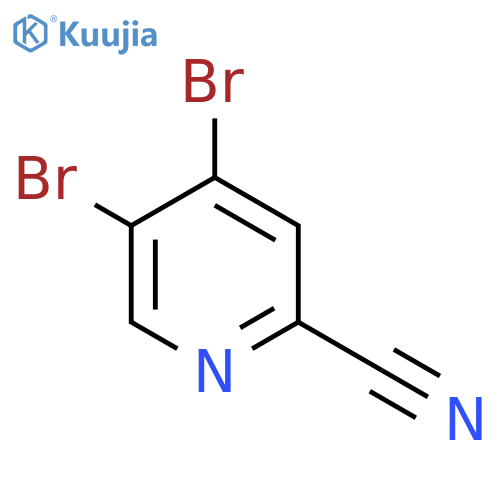Cas no 1381935-13-2 (4,5-Dibromopicolinonitrile)

4,5-Dibromopicolinonitrile structure
商品名:4,5-Dibromopicolinonitrile
CAS番号:1381935-13-2
MF:C6H2Br2N2
メガワット:261.901479244232
CID:4903353
4,5-Dibromopicolinonitrile 化学的及び物理的性質
名前と識別子
-
- 4,5-Dibromopicolinonitrile
-
- インチ: 1S/C6H2Br2N2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H
- InChIKey: ODKUQSFRMFUKGH-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=C(C#N)C=1)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 162
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 36.7
4,5-Dibromopicolinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009306-1g |
4,5-Dibromopicolinonitrile |
1381935-13-2 | 95% | 1g |
$2,837.10 | 2022-04-02 | |
| Alichem | A029009306-250mg |
4,5-Dibromopicolinonitrile |
1381935-13-2 | 95% | 250mg |
$1,029.00 | 2022-04-02 |
4,5-Dibromopicolinonitrile 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
1381935-13-2 (4,5-Dibromopicolinonitrile) 関連製品
- 1189426-16-1(Sulfadiazine-13C6)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
